molecular formula C28H17NO3 B5573293 3-(1,3-benzodioxol-5-yl)-1-(1-benzofuran-2-yl)benzo[f]quinoline

3-(1,3-benzodioxol-5-yl)-1-(1-benzofuran-2-yl)benzo[f]quinoline

Cat. No.: B5573293
M. Wt: 415.4 g/mol
InChI Key: IMZJRCHMKSOGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-1-(1-benzofuran-2-yl)benzo[f]quinoline is a useful research compound. Its molecular formula is C28H17NO3 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.12084340 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has led to the development of novel methodologies for synthesizing derivatives related to 3-(1,3-benzodioxol-5-yl)-1-(1-benzofuran-2-yl)benzo[f]quinoline. These compounds are synthesized through various chemical reactions, demonstrating the synthetic versatility and potential for further chemical modifications. For instance, efficient synthesis techniques involving Friedländer condensation reactions under specific conditions like ultrasound irradiation have been developed to create a series of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives (Gao et al., 2011). These methodologies are crucial for the further exploration of these compounds in various scientific domains.

Antimicrobial and Antitubercular Activity

Several studies have focused on the antimicrobial and antitubercular properties of derivatives of this compound. Research indicates that these compounds show promise as antibacterial and antitubercular agents. For example, novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives have been synthesized and shown to exhibit significant activity against S. aureus and E. faecalis, with minimal inhibitory concentrations highlighting their potential in antimicrobial applications (Bodke et al., 2017).

Antiproliferative and Potential In Silico Inhibitory Activity

Research into the antiproliferative potential of 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline derivatives against cancer cells has revealed that certain compounds exhibit significant inhibition against various cancer cell lines. Moreover, molecular docking studies suggest that some of these derivatives could potentially inhibit Glucose-6-phosphate dehydrogenase (G6PDH), indicating a novel pathway for cancer treatment and the importance of these structures in drug discovery (Santoshkumar et al., 2016).

Fluorescent Probes

Some derivatives of this compound have been explored for their fluorescent properties, making them valuable as potential fluorescent probes for various applications. The synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines and their evaluation as blue-green fluorescent probes have been reported, with compounds showing promising photophysical properties (Bodke et al., 2013).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(1-benzofuran-2-yl)benzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17NO3/c1-3-7-20-17(5-1)9-11-22-28(20)21(26-14-19-6-2-4-8-24(19)32-26)15-23(29-22)18-10-12-25-27(13-18)31-16-30-25/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZJRCHMKSOGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C5=CC=CC=C5C=C4)C(=C3)C6=CC7=CC=CC=C7O6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.